Cas no 405275-16-3 ((3-chlorophenyl)-(1h-indol-3-yl)methanone)

(3-chlorophenyl)-(1h-indol-3-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (3-chlorophenyl)-(1h-indol-3-yl)methanone
- CTK8E4175
- (3-CHLORO-PHENYL)-(1H-INDOL-3-YL)-METHANONE
- 3-(3-CHLOROBENZOYL)INDOLE
- (3-Chlorophenyl)(1H-indol-3-yl)methanone
- 3-(3-CHLOROBENZOYL)-1H-INDOLE
- DTXSID20655879
- 405275-16-3
- DB-299690
-
- MDL: MFCD11501282
- インチ: InChI=1S/C15H10ClNO/c16-11-5-3-4-10(8-11)15(18)13-9-17-14-7-2-1-6-12(13)14/h1-9,17H
- InChIKey: LMJIKBPEPDBOKU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=CC=C3)Cl
計算された属性
- 精确分子量: 255.04500
- 同位素质量: 255.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 320
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 32.9Ų
じっけんとくせい
- PSA: 32.86000
- LogP: 4.05230
(3-chlorophenyl)-(1h-indol-3-yl)methanone Security Information
(3-chlorophenyl)-(1h-indol-3-yl)methanone 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(3-chlorophenyl)-(1h-indol-3-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM258369-1g |
3-(3-Chlorobenzoyl)indole |
405275-16-3 | 95% | 1g |
$479 | 2023-02-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674736-5g |
(3-Chlorophenyl)(1H-indol-3-yl)methanone |
405275-16-3 | 98% | 5g |
¥25221.00 | 2024-05-14 | |
Chemenu | CM258369-1g |
3-(3-Chlorobenzoyl)indole |
405275-16-3 | 95% | 1g |
$479 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674736-1g |
(3-Chlorophenyl)(1H-indol-3-yl)methanone |
405275-16-3 | 98% | 1g |
¥15233.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674736-2g |
(3-Chlorophenyl)(1H-indol-3-yl)methanone |
405275-16-3 | 98% | 2g |
¥20118.00 | 2024-05-14 |
(3-chlorophenyl)-(1h-indol-3-yl)methanone 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
(3-chlorophenyl)-(1h-indol-3-yl)methanoneに関する追加情報
Introduction to (3-chlorophenyl)-(1H-indol-3-yl)methanone (CAS No. 405275-16-3)
Compound (3-chlorophenyl)-(1H-indol-3-yl)methanone, with the chemical identifier CAS No. 405275-16-3, is a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a structural motif of a benzophenone derivative linked to an indole ring, has garnered considerable attention due to its potential pharmacological properties and synthetic utility.
The molecular structure of (3-chlorophenyl)-(1H-indol-3-yl)methanone consists of a benzene ring substituted with a chlorine atom at the 3-position, connected via a methanone bridge to an indole moiety. This unique arrangement of heterocyclic and aromatic systems makes it a versatile scaffold for further derivatization and functionalization, which is crucial in the development of novel therapeutic agents.
In recent years, there has been a growing interest in indole derivatives due to their wide range of biological activities. Indoles are known for their role in various physiological processes and have been extensively studied for their potential in treating conditions such as cancer, inflammation, and neurological disorders. The presence of the indole ring in (3-chlorophenyl)-(1H-indol-3-yl)methanone suggests that this compound may exhibit similar bioactivities, making it a promising candidate for further investigation.
One of the key areas where this compound has shown promise is in the field of oncology. Recent studies have demonstrated that indole derivatives can modulate various signaling pathways involved in cancer cell proliferation and survival. Specifically, the indole moiety in (3-chlorophenyl)-(1H-indol-3-yl)methanone may interact with targets such as transcription factors and kinases, leading to the inhibition of tumor growth. Additionally, the chlorine substituent on the benzene ring could enhance the metabolic stability and bioavailability of the compound, which are critical factors for its efficacy as an anticancer agent.
Another area of interest is the potential use of (3-chlorophenyl)-(1H-indol-3-yl)methanone in treating neurological disorders. Emerging research indicates that indole derivatives can cross the blood-brain barrier and exert neuroprotective effects. The structural features of this compound may allow it to interact with neurotransmitter receptors and ion channels, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, its ability to modulate inflammatory responses may also contribute to its potential as a treatment for neuroinflammatory diseases.
The synthetic pathways for (3-chlorophenyl)-(1H-indol-3-yl)methanone are another aspect that has been thoroughly investigated. The compound can be synthesized through various methods, including condensation reactions between 3-chlorobenzaldehyde and tryptophan derivatives or through palladium-catalyzed cross-coupling reactions. These synthetic approaches highlight the versatility of this scaffold and its potential for large-scale production.
In conclusion, (3-chlorophenyl)-(1H-indol-3-yl)methanone (CAS No. 405275-16-3) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for further derivatization and functionalization, leading to novel therapeutic agents with applications in oncology, neurology, and other areas. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.
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